![molecular formula C16H15NO2S B13814874 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) is a heterocyclic compound that features a thieno-pyrrole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) typically involves the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: The core structure can be synthesized through cyclization reactions involving thiophene and pyrrole derivatives.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions.
Esterification: The carboxylic acid is then esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid: Lacks the phenylmethyl and ethyl ester groups.
4H-Thieno[3,2-b]pyrrole-5-carboxamides: Contains amide groups instead of ester groups.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Features hydrazide groups.
Uniqueness
4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H15NO2S |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
ethyl 4-benzylthieno[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H15NO2S/c1-2-19-16(18)14-10-15-13(8-9-20-15)17(14)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
GGZMKBBXTLBXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC3=CC=CC=C3)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


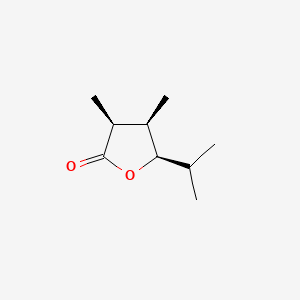
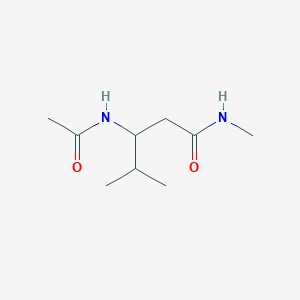

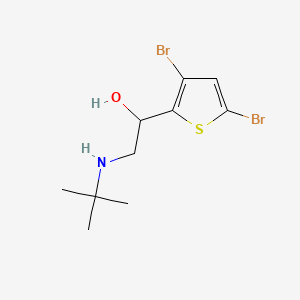
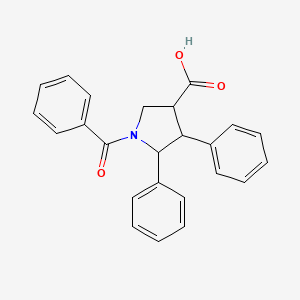
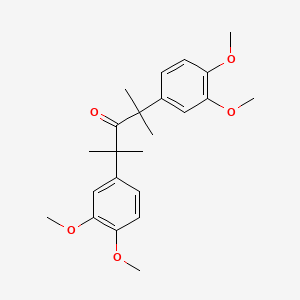
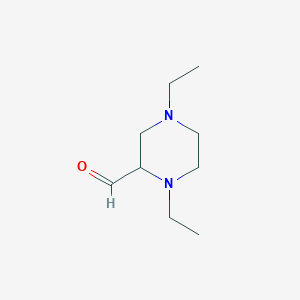
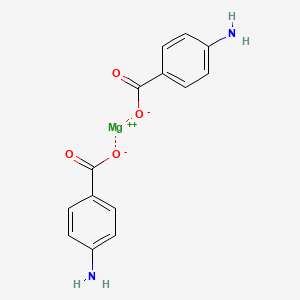
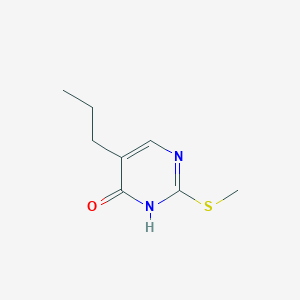

![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
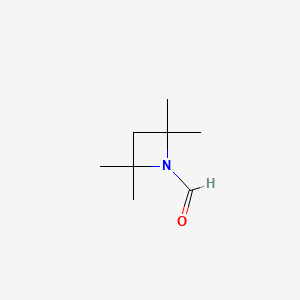
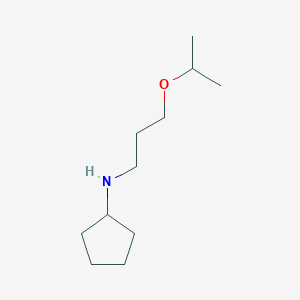
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)
